
5-Isopropoxy-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropoxy-2,3-dihydro-1H-inden-1-one is an organic compound with a molecular formula of C12H16O2 It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring an isopropoxy group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the alkylation of 2,3-dihydro-1H-inden-1-one with isopropyl alcohol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5-Isopropoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
5-Isopropoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound’s biological activity is investigated for its effects on various cellular processes and pathways.
作用機序
The mechanism of action of 5-Isopropoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-inden-1-one: The parent compound without the isopropoxy group.
5-Chloro-2,3-dihydro-1H-inden-1-one: A halogenated derivative with different reactivity and properties.
4-Isopropoxy-2,3-dihydro-1H-inden-1-one: An isomer with the isopropoxy group at a different position.
Uniqueness
5-Isopropoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of the isopropoxy group at the 5-position, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for further research and development .
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
5-propan-2-yloxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O2/c1-8(2)14-10-4-5-11-9(7-10)3-6-12(11)13/h4-5,7-8H,3,6H2,1-2H3 |
InChIキー |
NLUPNAKVXJFJDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





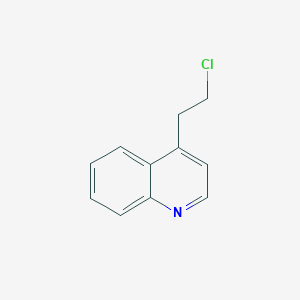
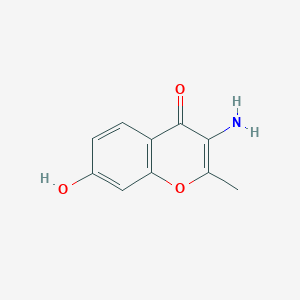
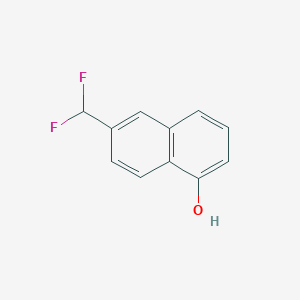

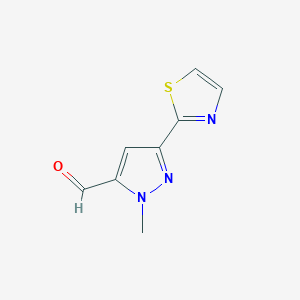
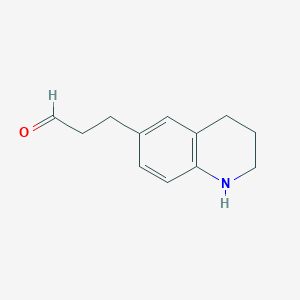

![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)



